molecular formula C49H92O6 B10829070 (2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate

Cat. No.: B10829070
M. Wt: 777.2 g/mol
InChI Key: JVXJQYMUDCPDID-WCWDXBQESA-N
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Description

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate is a complex organic compound with the molecular formula C47H90O6 This compound is characterized by its long-chain fatty acid esters, which are commonly found in various natural and synthetic lipid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, which is then esterified with dodecanoic acid, hexadecanoic acid, and octadec-9-enoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors. These reactors are designed to handle high volumes of reactants and operate under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent and high-yield synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids corresponding to the original ester groups.

    Reduction: Alcohols derived from the reduction of ester groups.

    Substitution: New compounds with substituted functional groups replacing the ester groups.

Scientific Research Applications

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism by which (2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate exerts its effects is primarily related to its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport. The molecular targets and pathways involved in these interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2-dodecanoyloxy-3-hexadecanoyloxypropyl) hexadecanoate
  • (2-dodecanoyloxy-3-hexadecanoyloxypropyl) octadecanoate

Uniqueness

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate is unique due to the presence of the (E)-octadec-9-enoate group, which imparts distinct chemical and physical properties. This unsaturated fatty acid ester can influence the compound’s behavior in lipid membranes, making it particularly valuable for studies related to membrane dynamics and function.

Properties

Molecular Formula

C49H92O6

Molecular Weight

777.2 g/mol

IUPAC Name

(2-dodecanoyloxy-3-hexadecanoyloxypropyl) (E)-octadec-9-enoate

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-29-18-15-12-9-6-3)44-53-47(50)41-38-35-32-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+

InChI Key

JVXJQYMUDCPDID-WCWDXBQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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